2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate is a complex organic compound that combines a tryptophan derivative with a furan and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate typically involves multiple steps. One common approach is to start with the tryptophan derivative, which is then reacted with furan-2-ylcarbonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 2-(4-methylphenyl)-2-oxoethyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and tryptophan moieties may play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)alaninate: Similar structure but with alanine instead of tryptophan.
2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)glycinate: Similar structure but with glycine instead of tryptophan.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate is unique due to the presence of the tryptophan moiety, which can interact with biological systems in specific ways. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C25H22N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H22N2O5/c1-16-8-10-17(11-9-16)22(28)15-32-25(30)21(27-24(29)23-7-4-12-31-23)13-18-14-26-20-6-3-2-5-19(18)20/h2-12,14,21,26H,13,15H2,1H3,(H,27,29) |
InChI Key |
WYNCAQMSTRPHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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